

Application Notes and Protocols for Basolite F300 as a Drug Delivery Vehicle

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Compound of Interest

Compound Name: *Basolite F300*

Cat. No.: *B12053979*

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Introduction

Basolite F300, an iron-based metal-organic framework (MOF) also known as Fe-BTC, has emerged as a promising nanocarrier for drug delivery applications. Its high surface area, tunable pore size, and biocompatibility make it an ideal candidate for encapsulating therapeutic agents and facilitating their controlled release.^[1] This document provides detailed application notes and experimental protocols for utilizing **Basolite F300** as a drug delivery vehicle, with a focus on loading, release, and biocompatibility studies.

Key Characteristics of Basolite F300 for Drug Delivery

Basolite F300 possesses several key features that make it advantageous for drug delivery systems:

- High Porosity and Surface Area: These properties allow for a high drug loading capacity.
- Biocompatibility: Composed of iron and trimesic acid, it exhibits low toxicity.^[1]
- Tunable Structure: The structure can be modified to control drug release kinetics.

- Biodegradability: **Basolite F300** can be degraded under physiological conditions, ensuring clearance from the body.[\[1\]](#)

Data Presentation

Table 1: Physicochemical Properties of Basolite F300

Property	Value	Reference
Surface Area	1300-1600 m ² /g	[2]
Bulk Density	0.16-0.35 g/cm ³	[2]
Molecular Formula	C ₉ H ₃ FeO ₆	[3]

Table 2: Drug Loading Capacity of Basolite F300 and its Derivatives

Drug	Carrier	Loading Capacity (wt%)	Reference
5-Fluorouracil	Fe-BTC-PEG	36.4%	[4]
Doxorubicin	Fe ₃ O ₄ @[Cu ₃ (BTC) ₂]	40.5%	[5]
Doxorubicin	MIL-101(Fe)-C ₄ H ₄	24.5%	[6]

Experimental Protocols

Protocol 1: Synthesis of PEGylated Basolite F300 (Fe-BTC-PEG)

This protocol describes the synthesis of polyethylene glycol (PEG) modified **Basolite F300** to enhance its stability and biocompatibility.

Materials:

- Ferric nitrate hydrate (Fe(NO₃)₃·9H₂O)
- Trimesic acid (H₃BTC)

- Polyethylene glycol (PEG)
- Distilled water
- Ethanol

Procedure:

- Prepare Solution A by dissolving 1 g of ferric nitrate hydrate in 50 mL of distilled water.
- Prepare Solution B by dissolving 1 g of H₃BTC and 5 mL of PEG in 50 mL of distilled water.
- Mix Solution A into Solution B under ultrasonication for 20 minutes at room temperature.
- Collect the resulting precipitate by centrifugation.
- Wash the precipitate three times with ethanol.
- Dry the final Fe-BTC-PEG product at 70°C under vacuum.

Protocol 2: Drug Loading into Basolite F300

This protocol outlines the procedure for loading a therapeutic drug, using 5-Fluorouracil (5-FU) as an example, into the synthesized Fe-BTC-PEG nanocarrier.

Materials:

- Fe-BTC-PEG nanoparticles
- 5-Fluorouracil (5-FU)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Disperse a known amount of Fe-BTC-PEG nanoparticles in a solution of 5-FU in PBS (e.g., 10 g/L).

- Stir the suspension at room temperature for 72 hours in a dark environment to allow for drug encapsulation.
- Collect the drug-loaded nanoparticles by centrifugation.
- Wash the nanoparticles with PBS to remove any unloaded drug from the surface.
- Dry the 5-FU-loaded Fe-BTC-PEG nanoparticles under vacuum.
- Determine the drug loading capacity by measuring the concentration of 5-FU in the supernatant using UV-Vis spectrophotometry at a wavelength of 266 nm.[\[4\]](#)

Protocol 3: In Vitro Drug Release Study

This protocol describes the methodology to evaluate the release kinetics of a loaded drug from **Basolite F300** at different pH conditions, simulating physiological and tumor microenvironments.

Materials:

- Drug-loaded **Basolite F300** nanoparticles
- Phosphate-buffered saline (PBS) at pH 7.4, 6.8, and 5.0
- Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

- Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS within a dialysis bag.
- Place the dialysis bag in a larger volume of the corresponding PBS release medium (pH 7.4, 6.8, or 5.0) at 37°C with continuous stirring.
- At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
- Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

- Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Plot the cumulative drug release percentage against time to obtain the release profile.
- The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[3][7]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for assessing the biocompatibility of **Basolite F300** and the cytotoxic effects of the drug-loaded nanoparticles on cancer and normal cell lines.

Materials:

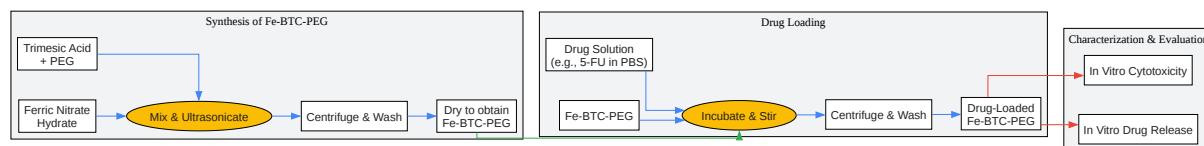
- Human cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., 3T3 mouse embryonic fibroblasts)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- **Basolite F300** nanoparticles (unloaded)
- Drug-loaded **Basolite F300** nanoparticles
- Free drug solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Seed the cells in 96-well plates at a density of approximately 7×10^3 cells per well and incubate for 24 hours to allow for cell attachment.[5]

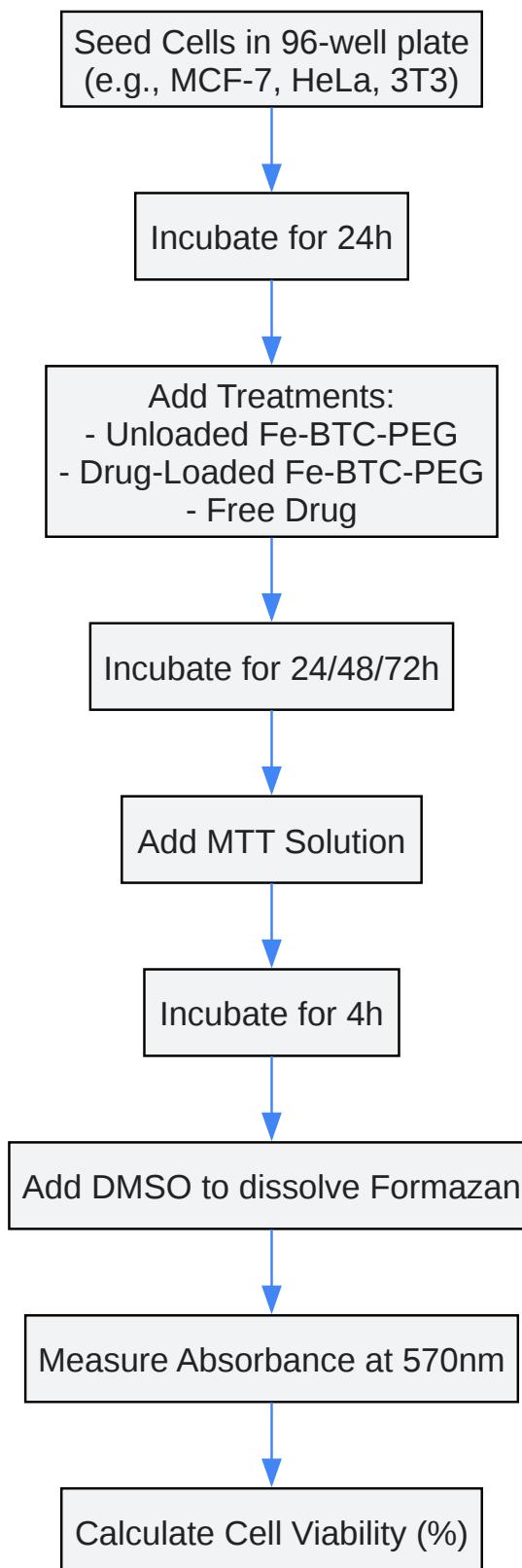
- Prepare serial dilutions of the unloaded nanoparticles, drug-loaded nanoparticles, and the free drug in the cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the prepared dilutions to the respective wells. Include untreated cells as a control.
- Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium containing MTT and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations



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Caption: Experimental workflow for **Basolite F300** drug delivery.



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Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

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